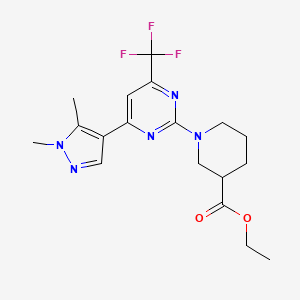

Ethyl 1-(4-(1,5-dimethyl-1H-pyrazol-4-yl)-6-(trifluoromethyl)pyrimidin-2-yl)piperidine-3-carboxylate

Description

Ethyl 1-(4-(1,5-dimethyl-1H-pyrazol-4-yl)-6-(trifluoromethyl)pyrimidin-2-yl)piperidine-3-carboxylate is a heterocyclic compound featuring a pyrimidine core substituted with a 1,5-dimethylpyrazole moiety and a trifluoromethyl group. The pyrimidine ring is further linked to a piperidine-3-carboxylate ester, contributing to its structural complexity. This compound’s design integrates electron-withdrawing trifluoromethyl and dimethylpyrazole groups, which may enhance metabolic stability and influence intermolecular interactions, making it relevant for pharmaceutical or agrochemical applications .

Properties

IUPAC Name |

ethyl 1-[4-(1,5-dimethylpyrazol-4-yl)-6-(trifluoromethyl)pyrimidin-2-yl]piperidine-3-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22F3N5O2/c1-4-28-16(27)12-6-5-7-26(10-12)17-23-14(8-15(24-17)18(19,20)21)13-9-22-25(3)11(13)2/h8-9,12H,4-7,10H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CXBZDVHMIBWCJB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CCCN(C1)C2=NC(=CC(=N2)C(F)(F)F)C3=C(N(N=C3)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22F3N5O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

397.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Ethyl 1-(4-(1,5-dimethyl-1H-pyrazol-4-yl)-6-(trifluoromethyl)pyrimidin-2-yl)piperidine-3-carboxylate is a compound of significant interest due to its potential biological activities. This compound features a unique structural framework that combines a piperidine ring with both pyrazole and pyrimidine moieties, which are known for their diverse pharmacological properties. The focus of this article is to explore the biological activity associated with this compound, including its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound's chemical structure can be summarized as follows:

- IUPAC Name : this compound

- Molecular Formula : CHFNO

This structure is characterized by:

- A piperidine ring that enhances solubility and bioavailability.

- A trifluoromethyl group that may contribute to its lipophilicity and metabolic stability.

- A pyrazole ring known for its interactions with various biological targets.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets involved in various signaling pathways. Research indicates that compounds with similar structures often act as inhibitors of kinases or modulators of receptor activity.

Kinase Inhibition

Recent studies have shown that derivatives of pyrimidine and pyrazole can inhibit kinases such as CDK (Cyclin-dependent kinase) and GSK (Glycogen synthase kinase). For instance, compounds similar to the one have demonstrated IC values in the nanomolar range against various kinases, indicating potent inhibitory effects .

Receptor Modulation

Additionally, compounds featuring pyrazole and pyrimidine scaffolds have been identified as positive allosteric modulators of muscarinic acetylcholine receptors. These interactions can lead to enhanced signaling pathways relevant for neurological functions .

Biological Activity Overview

The biological activities associated with this compound can be categorized into several therapeutic areas:

| Therapeutic Area | Activity | Reference |

|---|---|---|

| Anticancer | Inhibits CDK and GSK kinases | |

| Antimicrobial | Potential activity against pathogens | |

| Neurological | Modulates muscarinic receptors |

Case Study 1: Anticancer Activity

In a study evaluating the anticancer potential of similar compounds, it was found that derivatives exhibited significant inhibition of tumor cell proliferation through targeted kinase inhibition. The compounds were tested in vitro against multiple cancer cell lines, showing promising results with IC values below 100 nM for some derivatives .

Case Study 2: Neurological Applications

Another study focused on the neurological implications of pyrazole derivatives highlighted their role as allosteric modulators of M muscarinic receptors. The compounds enhanced acetylcholine signaling, which could be beneficial in treating conditions like Alzheimer's disease .

Scientific Research Applications

Medicinal Chemistry

The compound is being explored as a potential therapeutic agent due to its ability to interact with various biological targets. Studies have indicated that derivatives of similar structures exhibit activity against several diseases, including cancer and inflammatory disorders.

Antimicrobial Activity

Research has demonstrated that compounds with similar structural features possess antimicrobial properties. Ethyl 1-(4-(1,5-dimethyl-1H-pyrazol-4-yl)-6-(trifluoromethyl)pyrimidin-2-yl)piperidine-3-carboxylate may inhibit the growth of pathogenic bacteria and fungi through mechanisms such as disruption of cell wall synthesis or interference with metabolic pathways.

Anti-inflammatory Properties

The compound is under investigation for its anti-inflammatory effects. Preliminary studies suggest that it may modulate inflammatory mediators, potentially making it useful in treating conditions like arthritis or other inflammatory diseases.

Cancer Research

Given the structural similarity to known anticancer agents, this compound may serve as a lead for developing new cancer therapies. Its interactions with specific molecular targets involved in cell proliferation and survival are being studied to assess its efficacy as an anticancer drug.

Case Study 1: Antimicrobial Screening

In a recent study, derivatives of this compound were synthesized and screened against various bacterial strains. The results indicated significant antimicrobial activity, with minimum inhibitory concentration (MIC) values comparable to existing antibiotics.

Case Study 2: Anti-inflammatory Effects

A controlled study assessed the anti-inflammatory effects of this compound in animal models of inflammation. The results showed a marked reduction in inflammatory markers and pain responses compared to control groups, suggesting its potential as a therapeutic agent for inflammatory diseases.

Comparison with Similar Compounds

Table 1: Comparative Analysis of Key Structural Features

Key Differences and Implications

Pyrazole Substitutions: The target compound’s 1,5-dimethylpyrazole () contrasts with 1-ethyl-3-methylpyrazole () or 1,3-diphenylpyrazole (). Pyrazole-linked piperidine esters (e.g., ) share the carboxylate motif but lack the pyrimidine core, altering electronic properties .

Pyrimidine Modifications :

- The trifluoromethyl (-CF₃) group in the target compound enhances electron deficiency compared to -CF₂H () or thioxo (-S) groups (), affecting reactivity and binding affinity .

- Aromatic pyrimidines (target, ) exhibit greater planarity and conjugation than tetrahydropyrimidines (), influencing solubility and intermolecular interactions .

Functional Group Diversity :

Q & A

Basic: What are the common synthetic routes for synthesizing this compound?

Methodological Answer:

The synthesis typically involves multi-step reactions, including:

- Step 1: Formation of the pyrimidine core via condensation reactions, often using trifluoromethyl-substituted precursors.

- Step 2: Functionalization of the piperidine ring, as seen in analogous compounds where ethyl carboxylate groups are introduced via esterification under reflux conditions with catalysts like trifluoroacetic acid (TFA) .

- Step 3: Coupling of the pyrazole moiety (e.g., 1,5-dimethyl-1H-pyrazol-4-yl) to the pyrimidine scaffold using Suzuki-Miyaura or nucleophilic aromatic substitution, optimized for regioselectivity .

- Key Conditions: Reactions are conducted in anhydrous solvents (e.g., toluene or DMSO), with purification via column chromatography or recrystallization. Yield optimization requires careful stoichiometric control (e.g., 0.48–0.57 mmol scales) and catalytic TFA (30 mol%) .

Basic: Which spectroscopic techniques are recommended for characterizing this compound?

Methodological Answer:

- 1H/13C NMR: Essential for confirming molecular structure, particularly the trifluoromethyl group (δ ~110–120 ppm in 19F NMR) and piperidine ring protons (δ 1.18–5.19 ppm in 1H NMR) .

- ESI-MS: Validates molecular weight (e.g., [M+1] peaks at m/z 450–550) and detects fragmentation patterns .

- IR Spectroscopy: Identifies carbonyl (C=O) stretches (~1700 cm⁻¹) and C-F bonds (~1200 cm⁻¹) .

- HPLC/LCMS: Assesses purity (>95%) and quantifies impurities .

Advanced: How can computational methods optimize the synthesis of this compound?

Methodological Answer:

- Reaction Path Search: Quantum chemical calculations (e.g., DFT) predict transition states and intermediates, reducing trial-and-error approaches .

- Machine Learning: Analyzes experimental datasets to identify optimal conditions (e.g., solvent polarity, temperature) for coupling reactions .

- Feedback Loops: Experimental data (e.g., failed reactions or low yields) are fed back into computational models to refine predictions, accelerating discovery .

Advanced: How should researchers address discrepancies in spectroscopic data during characterization?

Methodological Answer:

- Cross-Verification: Compare NMR shifts with structurally similar compounds (e.g., ethyl pyrimidine carboxylates in ).

- Impurity Analysis: Use HPLC/LCMS to detect byproducts (e.g., unreacted pyrazole precursors) and adjust purification protocols .

- Dynamic NMR: Resolve overlapping signals caused by conformational flexibility in the piperidine ring .

- Computational Validation: DFT-calculated chemical shifts (e.g., using Gaussian) can reconcile experimental vs. theoretical discrepancies .

Advanced: What strategies are used to evaluate the biological activity of pyrimidine derivatives like this compound?

Methodological Answer:

- In Vitro Assays: Screen for kinase inhibition or antibacterial activity using cell-based models, referencing pyrimidinones’ known anti-tuberculosis and anticancer properties .

- Molecular Docking: Predict binding affinity to target proteins (e.g., DHFR or EGFR) using software like AutoDock .

- SAR Studies: Modify substituents (e.g., trifluoromethyl vs. methyl groups) to correlate structural features with activity .

Basic: What safety precautions are essential when handling this compound during synthesis?

Methodological Answer:

- PPE: Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .

- Ventilation: Use fume hoods to avoid inhalation of volatile solvents (e.g., toluene) .

- Waste Disposal: Segregate halogenated waste (from trifluoromethyl groups) according to EPA guidelines .

Advanced: How can reaction fundamentals and reactor design impact the scalability of synthesizing this compound?

Methodological Answer:

- Mixing Efficiency: Use continuous-flow reactors to enhance heat/mass transfer during exothermic steps (e.g., pyrazole coupling) .

- Catalyst Immobilization: Heterogeneous catalysts (e.g., TFA-bound resins) improve recyclability and reduce waste .

- Scale-Up Challenges: Monitor reaction kinetics (e.g., via in-situ IR) to prevent side reactions at larger volumes .

Advanced: What methodologies are employed to analyze impurities in the synthesis of complex heterocyclic compounds like this?

Methodological Answer:

- HPLC-MS/MS: Quantifies trace impurities (e.g., de-ethylated byproducts) with detection limits <0.1% .

- Reference Standards: Use pharmacopeial-grade impurities (e.g., Imp. E, F, H in ) for calibration.

- Forced Degradation: Stress testing (heat, light, pH extremes) identifies degradation pathways and stability thresholds .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.